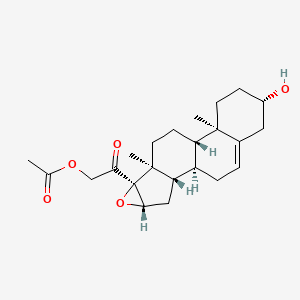

16,17-Epoxy-21-acetoxypregnenolone

Description

Classification and Structural Context within the Pregnane (B1235032) Steroid Family

16,17-Epoxy-21-acetoxypregnenolone belongs to the pregnane class of steroids. wikipedia.orgmerriam-webster.com Pregnanes are C21 steroids characterized by a specific carbon skeleton. wikipedia.orgnih.gov This family of compounds serves as the parent structure for a wide array of biologically important molecules, including progestogens, corticosteroids, and certain androgens and estrogens. wikipedia.orgwikipedia.org

The structure of this compound is derived from pregnenolone (B344588), an endogenous steroid that acts as a precursor in the biosynthesis of most steroid hormones. wikipedia.org Key structural modifications distinguish this compound from its parent compound. These include the presence of an epoxide ring at the 16 and 17 positions and an acetoxy group at the 21-position. The epoxy group, a three-membered ring containing an oxygen atom, introduces significant chemical reactivity, making it a focal point for synthetic transformations. mdpi.com

| Feature | Description |

| Core Structure | Pregnane |

| Parent Compound | Pregnenolone |

| Key Functional Groups | 16,17-epoxide, 21-acetate |

Historical Trajectories and Early Research Endeavors on Epoxy-Steroids

The exploration of epoxy-steroids dates back to the mid-20th century, a period marked by significant advancements in steroid chemistry. Early research focused on the synthesis and reactions of various epoxides on the steroid nucleus, recognizing their potential as intermediates for introducing new functional groups. rsc.org The acid-catalyzed opening of the epoxide ring, for instance, was a subject of intense study, as it allowed for the stereospecific introduction of substituents. rsc.org

Research into steroids bearing epoxy groups at different positions, such as the 4,5-, 5,6-, and 7,8-positions, has revealed a diverse range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. mdpi.comresearchgate.netresearchgate.net This foundational work on various epoxy-steroids paved the way for the investigation of more complex structures like this compound.

Significance as a Research Standard and Chemical Intermediate

The primary significance of this compound lies in its role as a chemical intermediate in the pharmaceutical industry. targetmol.com It serves as a crucial starting material for the synthesis of a variety of corticosteroids, which are widely used for their anti-inflammatory and immunosuppressive properties. chemicalbook.comresearchgate.net

Its utility stems from the reactivity of the 16,17-epoxy ring. This functional group can be opened under various conditions to introduce different substituents at the 16 and 17 positions, leading to the formation of a wide range of steroidal derivatives. This versatility makes it an invaluable tool for medicinal chemists seeking to develop new and more potent steroid-based drugs. researchgate.net

Furthermore, this compound is used as a research standard in academic and industrial laboratories. Its well-defined chemical structure and properties allow it to serve as a reference compound in the development and validation of analytical methods for the detection and quantification of related steroids.

| Chemical and Physical Properties of this compound | |

| Molecular Formula | C23H32O5 targetmol.com |

| Molecular Weight | 388.5 g/mol targetmol.com |

| CAS Number | 28444-97-5 sigmaaldrich.com |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO targetmol.com |

Structure

3D Structure

Properties

IUPAC Name |

[2-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O5/c1-13(24)27-12-19(26)23-20(28-23)11-18-16-5-4-14-10-15(25)6-8-21(14,2)17(16)7-9-22(18,23)3/h4,15-18,20,25H,5-12H2,1-3H3/t15-,16+,17-,18-,20+,21-,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLUWNAFPZDBGF-QJZOTDIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C12C(O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]12[C@H](O1)C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 16,17 Epoxy 21 Acetoxypregnenolone

Chemical Synthesis Routes to 16,17-Epoxy-21-acetoxypregnenolone

The synthesis of this compound is a multi-step process that begins with readily available steroid precursors. The key steps involve the stereoselective formation of the epoxy ring and the introduction of the acetoxy group at the C-21 position.

The formation of the 16α,17α-epoxy moiety is a critical step that dictates the stereochemistry of the final product. The common starting material for this transformation is 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA). wikipedia.org 16-DPA can be sourced from the degradation of naturally occurring steroidal sapogenins like diosgenin (B1670711) and solasodine. wikipedia.org

The epoxidation of the Δ¹⁶ double bond in 16-DPA is typically achieved using a peroxy acid. The reaction is generally stereoselective, with the reagent attacking the less hindered α-face of the steroid nucleus, leading to the desired 16α,17α-epoxide. This stereoselectivity is crucial for the biological activity of the downstream products.

Optimizing the yield and purity of this compound involves careful control of reaction conditions in each synthetic step. The final step in the synthesis is the acetylation of the 21-hydroxyl group of the precursor, 16α,17α-Epoxy-3β,21-dihydroxy-5-pregnen-20-one. This is often accomplished using acetic anhydride (B1165640) or acetyl chloride.

In related corticosteroid syntheses, processes have been developed to improve yields and purity. For instance, in the hydrolysis of 21-acetoxy steroids, using an alkali-metal bicarbonate in a non-reactive, oxygen-free atmosphere can lead to high yields of the pure 21-hydroxy steroid. google.comgoogle.com Similar attention to detail in the acetylation step, including control of temperature and the use of appropriate catalysts, is essential for optimizing the production of this compound. Microbial transformations are also being explored as an efficient and environmentally friendly alternative for specific steroid modifications. nih.gov

Table 1: Key Reactions in the Synthesis of this compound and Related Compounds

| Step | Starting Material | Reagent(s) | Product | Purpose |

| Epoxidation | 16-Dehydropregnenolone acetate | Peroxy acid | 16α,17α-Epoxypregnenolone acetate | Stereoselective formation of the epoxy ring |

| Hydroxylation | 16α,17α-Epoxypregnenolone acetate | 16α,17α-Epoxy-3β,21-dihydroxy-5-pregnen-20-one | Introduction of the C-21 hydroxyl group | |

| Acetylation | 16α,17α-Epoxy-3β,21-dihydroxy-5-pregnen-20-one | Acetic anhydride or acetyl chloride | This compound | Formation of the final product |

| Hydrolysis | 21-Acetoxy steroids | Alkali-metal bicarbonate | 21-Hydroxy steroids | Removal of the acetoxy group |

Role as a Key Intermediate in the Synthesis of Downstream Pharmaceutical Entities

This compound is a pivotal intermediate in the industrial production of a number of potent corticosteroids. Its chemical structure allows for the introduction of various functional groups at different positions of the steroid nucleus, leading to the synthesis of high-value pharmaceutical compounds like dexamethasone (B1670325) and betamethasone (B1666872). nih.govresearchgate.netresearchgate.net The synthesis of these halogenated corticosteroids often involves the opening of the 16,17-epoxy ring and subsequent modifications. researchgate.net

For example, a synthetic route to betamethasone can start from 11α-hydroxy-1,4-diene-16,17-epoxy progesterone. This undergoes several steps including the opening of the epoxy ring with HBr to introduce a bromine atom at the 16β-position, which is a key step towards the final product. google.com Similarly, the synthesis of dexamethasone and its derivatives can utilize intermediates that are structurally related to this compound. nih.govresearchgate.net

Preparation and Characterization of Structural Analogues and Derivatives

The chemical reactivity of this compound at the C-21 position and at the epoxy ring allows for the synthesis of a wide range of structural analogues. These derivatives are often prepared to study structure-activity relationships and to develop new therapeutic agents.

The acetoxy group at the C-21 position can be readily modified. Alkaline hydrolysis, for instance, can convert the acetoxy group back to a hydroxyl group, yielding the corresponding 21-hydroxy steroid. google.comgoogle.com This hydroxyl group can then be further functionalized.

One notable modification is the replacement of the acetoxy group with a fluorine atom to produce 21-fluoro steroids. This transformation can be achieved by first converting the 21-hydroxy steroid to a tosylate, followed by nucleophilic substitution with a fluoride (B91410) source. acs.org The introduction of fluorine can significantly alter the biological activity and pharmacokinetic properties of the steroid.

The 16,17-epoxy ring is a highly reactive functional group that can undergo various ring-opening reactions. Treatment with hydrohalic acids, such as hydrogen fluoride (HF) or hydrogen bromide (HBr), leads to the formation of halohydrins. acs.orgpressbooks.pub The regioselectivity of the ring opening depends on the reaction conditions and the structure of the steroid. pressbooks.pub For instance, the reaction of a 16,17α-epoxypregnan-20-one with hydrogen fluoride can lead to rearranged fluoro steroids. acs.org

Acid-catalyzed rearrangements of 16,17-epoxy-20-oxosteroids can also lead to the formation of novel steroid structures. acs.org For example, treatment of 17β-chloro-16α,17α-epoxy-5α-androstane with aluminium chloride results in a methyl group migration to form a 17-methyl-18-nor-5α-androst-13(17)-en-16-one in high yield. rsc.org These transformations highlight the versatility of the epoxy group in creating diverse steroidal analogues.

Biological Activities and Molecular Mechanisms of 16,17 Epoxy 21 Acetoxypregnenolone

Enzymatic Modulation and Inhibition Studies

The interaction of steroids with enzymes is critical to their function and metabolism. This section explores the known and potential modulatory effects of 16,17-Epoxy-21-acetoxypregnenolone on key enzymes involved in cellular metabolism and steroidogenesis.

Glucose-6-Phosphate Dehydrogenase (G-6-PD) is the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway. This pathway is a primary source of NADPH (Nicotinamide Adenine Dinucleotide Phosphate, reduced form), a crucial molecule for maintaining cellular redox balance and for biosynthetic processes. medchemexpress.com The activity of G-6-PD is fundamental for protecting cells from oxidative damage. nih.gov

Steroidogenic enzymes are responsible for the synthesis of steroid hormones from cholesterol. The metabolic fate of a synthetic steroid is determined by its interaction with these enzymes. While direct metabolic studies on this compound are not extensively documented, the metabolism of its parent and related compounds, such as pregnenolone (B344588) and its hydroxylated derivatives, has been studied. For instance, the metabolism of 16α-hydroxy-pregnenolone and 17α-hydroxy-pregnenolone has been investigated in the feto-placental unit, indicating that pregnenolone derivatives are actively processed by steroidogenic enzymes. nih.gov

A structurally related compound, 16α,17α-epoxypregnenolone-20-oxime, has been shown to be a subject of interest in metabolic studies, suggesting that the epoxy group at the 16,17-position does not preclude it from enzymatic interaction. nih.gov The parent molecule, pregnenolone, is a crucial substrate for several enzymes in the steroid synthesis cascade, including 3β-hydroxysteroid dehydrogenase and CYP17A1. However, without specific research, it remains speculative how the 16,17-epoxy and 21-acetoxy modifications on the pregnenolone backbone would influence its affinity and turnover by these enzymes.

Interactions with Oxidative Stress Pathways and Reactive Oxygen Metabolites

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in numerous pathological conditions. Steroids can influence these pathways, and this section examines the potential role of this compound in this context.

N,N′-Diethyl-1,4-phenylenediamine (DEPPD) is a chemical compound used in various analytical methods, including as a reference probe in kinetic studies of chlorination. sigmaaldrich.com A review of the available scientific literature reveals no studies investigating the direct oxidation of DEPPD by this compound. Such an interaction is not a standard or expected biochemical reaction for a steroid compound, and there is no current evidence to suggest that this compound can act as a chemical oxidant for this diamine.

While direct studies on this compound are lacking, research on a closely related molecule provides insight into its potential effects on cellular redox balance. A derivative, 16α,17α-epoxypregnenolone-20-oxime, has been found to significantly inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov NO is a key signaling molecule and a reactive nitrogen species that plays a dual role in both physiological and pathological processes. By inhibiting iNOS expression, this related compound effectively reduces the inflammatory production of NO.

This finding suggests that the 16,17-epoxypregnenolone (B13410346) skeleton may possess the ability to interfere with inflammatory pathways that are closely linked to cellular redox homeostasis. The overproduction of NO by iNOS is a major contributor to oxidative and nitrosative stress during inflammation. Therefore, it is plausible that this compound could have similar modulatory effects, although this requires direct experimental verification.

Receptor-Mediated Effects and Cellular Signaling Interventions

The biological effects of most steroids are mediated by binding to specific intracellular receptors, which then act as ligand-activated transcription factors to regulate gene expression. Beyond these genomic effects, steroids can also trigger rapid, non-genomic signaling events.

There is currently no published research identifying a specific receptor for this compound or detailing its direct interventions in cellular signaling. However, studies on analogous compounds offer valuable clues. Research on 16α,17α-epoxypregnenolone-20-oxime demonstrated that its inhibitory effect on iNOS expression is mediated by the inhibition of c-Jun N-terminal kinase (JNK) phosphorylation in response to LPS stimulation. nih.gov The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, which regulates cellular responses to stress, inflammation, and apoptosis.

The ability of a structurally similar compound to selectively inhibit a key phosphorylation event in a major signaling pathway is significant. It suggests that the 16,17-epoxypregnenolone core structure may interact with upstream components of the JNK pathway. Whether this compound shares this mechanism of action is unknown but represents a key area for future investigation.

Table of Findings on a Structurally Related Compound

Interactive Table: Biological Activity of 16α,17α-epoxypregnenolone-20-oxime nih.gov

| Target Pathway | Effect | Mechanism | Cell Model |

|---|---|---|---|

| Nitric Oxide (NO) Production | Inhibition | Downregulation of iNOS expression | BV-2 Microglial Cells |

| MAP Kinase Signaling | Modulation | Inhibition of JNK phosphorylation | BV-2 Microglial Cells |

Ligand-Binding Dynamics with Steroid Receptors

Detailed studies specifically elucidating the ligand-binding dynamics of this compound with various steroid receptors are not extensively available in current scientific literature. However, the broader class of pregnenolone derivatives has been a subject of interest for their potential interactions with steroidogenic enzymes and receptors.

Research on related compounds, such as other 16,17-epoxypregnenolone derivatives, suggests potential anti-inflammatory and neuroprotective activities, which are often mediated through interactions with specific intracellular receptors. nih.govnih.govmdpi.com For instance, the derivative 16α,17α-epoxypregnenolone-20-oxime has been shown to inhibit nitric oxide production in microglial cells, a process often modulated by nuclear receptors. nih.govnih.gov However, direct evidence of this compound binding to classic steroid receptors like the glucocorticoid, mineralocorticoid, androgen, or estrogen receptors remains to be established through dedicated binding assays.

One study indirectly points to the reactivity of the epoxide group in this compound. The research demonstrated that this compound can undergo oxidation, a reaction that was inhibited by microsomal epoxide hydrolase. nih.gov This suggests that the epoxide moiety is a key functional group that can be targeted by cellular enzymes, a process that could precede or modulate receptor interaction.

Table 1: Summary of Investigated Molecular Interactions for this compound

| Molecular Target | Interaction Type | Observed Effect | Reference |

| Microsomal Epoxide Hydrolase | Substrate | Blockage of DEPPD oxidation | nih.gov |

| Glucose-6-Phosphate Dehydrogenase (G-6-PD) | Inhibition | Inhibition of enzyme activity | pnas.org |

Downstream Cellular and Physiological Responses

The downstream cellular and physiological responses to this compound are inferred from its observed biochemical interactions.

The demonstrated inhibition of glucose-6-phosphate dehydrogenase (G-6-PD) by this compound suggests a potential impact on cellular metabolism and redox balance. pnas.org G-6-PD is a critical enzyme in the pentose phosphate pathway, responsible for producing NADPH, which is essential for reductive biosynthesis and protecting the cell from oxidative stress. Inhibition of G-6-PD could therefore lead to a decreased capacity to counteract oxidative damage.

Furthermore, the interaction of this compound with epoxide hydrolase indicates its potential involvement in pathways of xenobiotic and endobiotic metabolism. nih.gov The enzymatic opening of the epoxide ring can lead to the formation of diol derivatives, which may possess their own distinct biological activities or be intermediates for further metabolic conversion and excretion.

While direct studies on the physiological consequences in complex organisms are lacking, the known functions of related 16,17-epoxy steroids provide a speculative framework. These related compounds have been associated with anti-inflammatory effects, such as the suppression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS). nih.govnih.gov It is plausible that this compound could elicit similar responses, although this requires direct experimental verification.

Table 2: Potential Downstream Cellular and Physiological Responses of this compound

| Cellular/Physiological Process | Potential Effect | Underlying Mechanism | Reference |

| Cellular Metabolism | Alteration of pentose phosphate pathway | Inhibition of Glucose-6-Phosphate Dehydrogenase (G-6-PD) | pnas.org |

| Oxidative Stress Response | Reduced capacity to counteract oxidative damage | Decreased NADPH production due to G-6-PD inhibition | pnas.org |

| Xenobiotic/Endobiotic Metabolism | Metabolic transformation | Substrate for microsomal epoxide hydrolase | nih.gov |

| Inflammation (speculative) | Anti-inflammatory effects | Potential inhibition of pro-inflammatory mediators (inferred from related compounds) | nih.govnih.gov |

Metabolic Pathways and Biotransformation of 16,17 Epoxy 21 Acetoxypregnenolone

In Vivo Metabolic Fates and Pharmacokinetic Considerations

The in vivo metabolism of 16,17-Epoxy-21-acetoxypregnenolone is anticipated to begin with the rapid hydrolysis of the 21-acetate ester. This reaction is a common metabolic pathway for steroid esters, converting them into their corresponding free alcohols. google.comacs.org This initial step is crucial as the biological activity and subsequent metabolic transformations are often dependent on the free hydroxyl group at the C-21 position.

Following administration, steroid esters like testosterone (B1683101) propionate (B1217596) have been observed to be rapidly hydrolyzed in vivo, with the corresponding free steroid becoming detectable in a short period. scielo.br A similar rapid conversion is expected for this compound to 16,17-Epoxy-21-hydroxypregnenolone. The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), would be significantly influenced by this initial hydrolysis. The resulting free steroid would then be subject to further enzymatic modifications.

In Vitro Biotransformation Systems and Metabolite Profiling

In vitro systems, such as microbial cultures and preparations of liver microsomes, are valuable tools for identifying potential metabolites of steroid compounds. Studies on the biotransformation of the closely related 16α,17α-epoxyprogesterone by fungal strains have revealed the formation of hydroxylated products. researchgate.net For instance, biotransformation with Isaria farinosa yielded 6β-hydroxy-16α,17α-epoxyprogesterone and 6β,11α-dihydroxy-16α,17α-epoxyprogesterone. researchgate.net

Similarly, the biotransformation of 16,17-alpha epoxypregnenolone by a novel Cladosporium sp. strain has been reported to produce active intermediates, including 20-droxyl-16α,17α-epoxypregna-4-dien-3-one and 7-droxyl-16α,17α-epoxypregna-4-dien-3,20-dione. nih.gov These findings suggest that in vitro biotransformation of this compound would likely first involve hydrolysis of the acetate (B1210297) ester, followed by hydroxylation at various positions on the steroid nucleus.

A hypothetical in vitro metabolite profiling of this compound would likely identify the initial product as 16,17-Epoxy-21-hydroxypregnenolone, followed by a series of mono- and di-hydroxylated derivatives.

Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450 Enzymes, Hydrolases)

The biotransformation of this compound is mediated by several key enzymatic systems.

Hydrolases: The initial and critical step of de-acetylation at the C-21 position is carried out by esterases. acs.orgnih.gov Blood serum has been shown to contain esterases capable of hydrolyzing steroid hormone esters. acs.org This enzymatic hydrolysis is a prerequisite for further metabolism. google.com

Cytochrome P450 Enzymes (CYPs): Following hydrolysis, the steroid nucleus is susceptible to oxidation by cytochrome P450 enzymes, which are abundant in the liver. researchgate.net Microbial biotransformation studies on analogous compounds strongly suggest the involvement of CYP monooxygenases in the hydroxylation of the steroid core. researchgate.net These enzymes are responsible for introducing hydroxyl groups at various positions, leading to a diverse range of metabolites.

The table below summarizes the key enzymatic reactions and the enzymes likely involved in the metabolism of this compound.

| Metabolic Reaction | Enzyme Class | Specific Enzymes (Probable) | Resulting Product |

| De-acetylation | Hydrolase | Esterases | 16,17-Epoxy-21-hydroxypregnenolone |

| Hydroxylation | Oxidoreductase | Cytochrome P450 Monooxygenases | Hydroxylated derivatives (e.g., at C-6, C-11) |

Conjugation and Excretion Pathways

After undergoing phase I metabolic reactions such as hydrolysis and hydroxylation, the resulting steroid metabolites are typically conjugated to increase their water solubility and facilitate their excretion from the body. This is a common pathway for the elimination of steroid hormones and their metabolites.

The primary conjugation reactions for steroids involve the formation of glucuronide and sulfate (B86663) esters. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. The hydroxyl groups introduced during phase I metabolism, as well as the original 3β-hydroxyl group, are potential sites for conjugation.

The resulting water-soluble conjugates are then primarily excreted in the urine. scielo.br A smaller fraction may also be eliminated through the bile in the feces. The specific ratios of different conjugates and the primary route of excretion would need to be determined through dedicated in vivo studies.

Advanced Analytical Methodologies for the Characterization and Quantification of 16,17 Epoxy 21 Acetoxypregnenolone in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone of steroid analysis, enabling the separation of complex mixtures and the assessment of compound purity. For a steroid intermediate like 16,17-Epoxy-21-acetoxypregnenolone, which may exist alongside structurally similar precursors and byproducts, high-resolution separation is critical.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile and thermally sensitive compounds like steroids. In the context of this compound, which is commercially available at high purity (e.g., ≥98%), HPLC serves as a definitive method for quality control and purity verification. sigmaaldrich.comsigmaaldrich.com

While specific application notes detailing the analysis of this exact compound are not prevalent in public literature, standard methodologies for related steroids are widely applicable. A typical HPLC setup would involve:

Stationary Phase: A C18 reversed-phase column is most common for steroid separations, offering excellent resolution based on hydrophobicity.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is typically employed. Additives like formic acid or acetic acid may be used to improve peak shape and ionization efficiency if the HPLC is coupled to a mass spectrometer.

Detection: A Diode Array Detector (DAD) or Ultraviolet (UV) detector is often used for quantification, as the α,β-unsaturated ketone moiety present in many steroids provides a chromophore.

The power of HPLC is significantly enhanced when coupled with mass spectrometry (LC-MS), a practice that has become standard in steroid research for its superior sensitivity and specificity.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful tool for steroid analysis, prized for its high chromatographic efficiency. GC remains a reference method for comprehensive steroid profiling, particularly for resolving complex mixtures of isomers. However, due to the low volatility and thermal lability of steroids, derivatization is a mandatory step prior to analysis.

For this compound, a typical GC workflow would include:

Derivatization: Hydroxyl groups are converted to more volatile and thermally stable trimethylsilyl (B98337) (TMS) ethers. This multi-step process often involves methoximation to protect ketone groups followed by silylation.

Separation: A capillary column with a non-polar stationary phase (e.g., dimethylpolysiloxane) is used to separate the derivatized steroids based on their boiling points and interactions with the phase.

Detection: A Flame Ionization Detector (FID) can be used for quantification, but coupling to a Mass Spectrometer (GC-MS) is far more common, providing both quantification and structural information.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of steroid molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structure elucidation. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. For a known compound like this compound, NMR is used to confirm its identity and stereochemistry by comparing the observed chemical shifts with those of a reference standard or published data. Although specific spectral data for this compound is not widely published, the expected spectra would feature characteristic signals for the pregnane (B1235032) skeleton, the epoxy ring, and the acetoxy group.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a highly sensitive and specific detector. The molecular ion peak ([M]+ or protonated molecule [M+H]+) for this compound would be observed at m/z 388.5.

Tandem Mass Spectrometry (MS/MS) takes this a step further by isolating the molecular ion, subjecting it to fragmentation, and analyzing the resulting product ions. This technique is invaluable for structural confirmation and for developing highly selective quantitative methods using Multiple Reaction Monitoring (MRM). While the exact fragmentation pattern for this compound is not detailed in available literature, typical fragmentation of steroid acetates involves the loss of the acetyl group (CH₃COOH, 60 Da) or ketene (B1206846) (CH₂CO, 42 Da). Cleavage of the steroid backbone would also produce characteristic fragment ions.

Integrated Analytical Platforms in Steroid Research

Modern steroid research heavily relies on integrated analytical platforms that couple high-resolution chromatography with advanced mass spectrometry. These systems, such as LC-MS/MS and GC-MS, provide a comprehensive approach to steroid analysis.

LC-MS/MS has emerged as the platform of choice for analyzing steroids in complex biological matrices. Its advantages include:

High Throughput: Minimal sample preparation is often required, as derivatization is not necessary.

High Sensitivity and Specificity: The use of MRM allows for the detection of trace levels of steroids with minimal interference.

Versatility: Capable of analyzing a broad range of steroids, from non-polar androgens to more polar glucocorticoids and their conjugates, in a single run.

GC-MS , while requiring more extensive sample preparation, remains a gold standard for comprehensive steroid profiling, especially for identifying and quantifying a wide array of metabolites in urine. Its high resolving power is critical for separating isomeric steroids that may be indistinguishable by LC-MS alone.

These integrated platforms enable "steroidomics," the large-scale analysis of steroids, which provides a dynamic picture of the steroid landscape within a biological system rather than a static measurement of a single compound. This holistic view is crucial for understanding the complex interplay of steroid biosynthesis and metabolism in both health and disease.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 16,17-Epoxy-21-acetoxypregnenolone, and how can researchers validate the purity of synthesized batches?

- Synthesis : The compound is synthesized via epoxidation and acetylation of pregnenolone derivatives. For example, 21-acetoxy-16α,17-epoxy-3β-hydroxy-20-oxo-5-pregnene is derived from pregnenolone through controlled oxidation and acetylation steps .

- Validation : Purity is confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Structural characterization via H-NMR and C-NMR is critical to verify the epoxy and acetoxy groups at positions 16/17 and 21, respectively .

Q. What analytical methods are recommended for characterizing this compound in experimental settings?

- Key Techniques :

- Mass Spectrometry (HRMS) : Determines molecular weight and fragmentation patterns (e.g., m/z 388.50 for CHO) .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretch at ~1740 cm for the acetoxy group) .

- Optical Rotation : Confirms stereochemical integrity, particularly for chiral centers at positions 16 and 17 .

Q. How can researchers address discrepancies in biological activity data for this compound across studies?

- Methodological Considerations :

- Dose-Response Curves : Standardize concentrations (e.g., µM to mM ranges) to ensure comparability.

- Model Systems : Differences in cell lines (e.g., HEK293 vs. neuronal cells) or animal models may explain variability in GABA receptor modulation .

- Control Experiments : Include reference compounds like CGP 7930 (a GABA modulator) to calibrate activity assays .

Advanced Research Questions

Q. What experimental designs are optimal for studying the pharmacological effects of this compound in neurological disorders?

- In Vitro Approaches :

- Electrophysiology : Patch-clamp recordings to assess GABA receptor currents in transfected cells .

- Calcium Imaging : Monitor intracellular Ca flux in primary neurons to evaluate receptor desensitization.

- In Vivo Models :

- Use rodent models of epilepsy or anxiety to test anticonvulsant/anxiolytic effects. Dose escalation studies (e.g., 1–10 mg/kg) with pharmacokinetic profiling (plasma half-life, brain penetration) are critical .

Q. How can structural modifications of this compound enhance its metabolic stability or receptor selectivity?

- Modification Strategies :

- Epoxide Ring Stability : Replace the 16,17-epoxide with a cyclopropane group to reduce hydrolysis .

- Acetoxy Substitution : Introduce fluorine at C21 to improve metabolic resistance (e.g., 21-fluoro derivatives) .

- Receptor Specificity : Modify the pregnane skeleton (e.g., 16α-methyl analogs) to reduce off-target glucocorticoid receptor binding .

Q. What statistical approaches are recommended for resolving contradictions in long-term vs. short-term effects of this compound in preclinical studies?

- Analytical Frameworks :

- Longitudinal Data Analysis : Use mixed-effects models to account for time-dependent variability (e.g., changes in receptor density over weeks) .

- Mediation Analysis : Test whether intermediate variables (e.g., oxidative stress markers) explain divergent outcomes .

- Power Calculations : Ensure sample sizes (e.g., n ≥ 30 per group) are sufficient to detect subtle effects in chronic studies .

Methodological Guidance for Data Interpretation

Q. How should researchers interpret conflicting results between in vitro receptor affinity and in vivo efficacy studies?

- Critical Factors :

- Bioavailability : Poor solubility or rapid hepatic metabolism may reduce in vivo activity despite high in vitro affinity. Use pharmacokinetic profiling (e.g., AUC, C) to correlate exposure with effect .

- Receptor Isoforms : Differential expression of GABA subunits (e.g., β1 vs. β3) in test systems may explain discrepancies .

Q. What steps are necessary to validate the specificity of this compound in target engagement assays?

- Validation Protocol :

Competitive Binding Assays : Use radiolabeled ligands (e.g., H-muscimol for GABA) to measure IC values.

Knockout Models : Compare activity in wild-type vs. GABA β1-subunit knockout cells .

Off-Target Screening : Profile against related targets (e.g., GABA, NMDA receptors) at 10× IC concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.